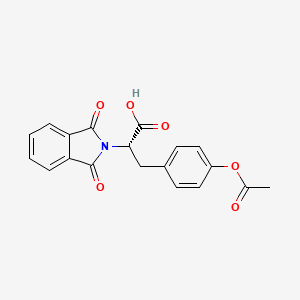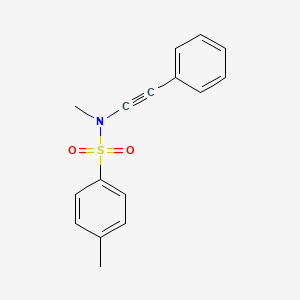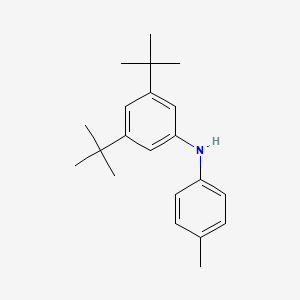
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- typically involves the reaction of 3,5-di-tert-butylphenol with 4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product is of high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The presence of bulky tert-butyl groups makes the compound less reactive towards electrophilic substitution, but nucleophilic substitution reactions can still occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The bulky tert-butyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 3,5-bis(1,1-dimethylethyl)-: Lacks the 4-methylphenyl group, resulting in different chemical properties.
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-chlorophenyl)-:
Uniqueness
The unique combination of tert-butyl groups and a methylphenyl group in Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H29N |
|---|---|
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C21H29N/c1-15-8-10-18(11-9-15)22-19-13-16(20(2,3)4)12-17(14-19)21(5,6)7/h8-14,22H,1-7H3 |
Clave InChI |
XQWBSSSKPXHINZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12828425.png)


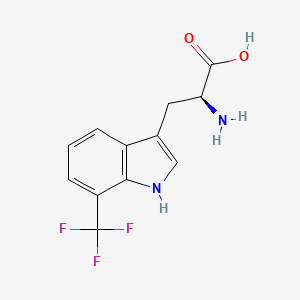
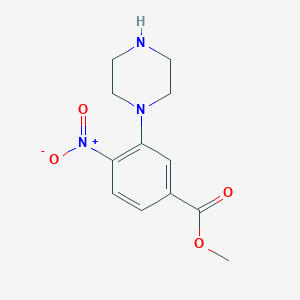


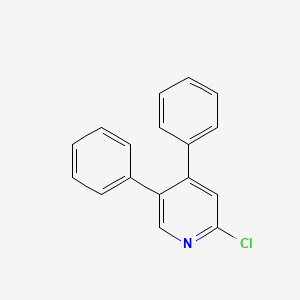
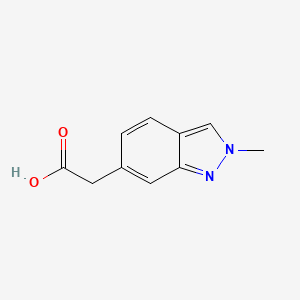
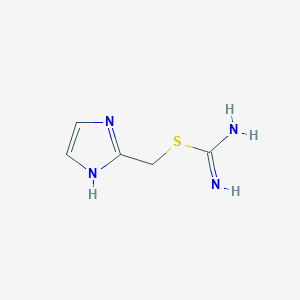
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
